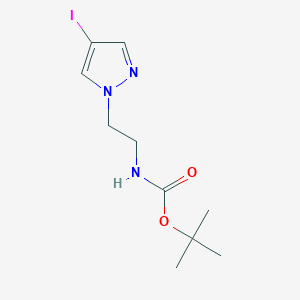

tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate

Description

tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate is a carbamate-protected pyrazole derivative characterized by a tert-butoxycarbonyl (Boc) group and a 4-iodo-substituted pyrazole ring.

Properties

Molecular Formula |

C10H16IN3O2 |

|---|---|

Molecular Weight |

337.16 g/mol |

IUPAC Name |

tert-butyl N-[2-(4-iodopyrazol-1-yl)ethyl]carbamate |

InChI |

InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15) |

InChI Key |

GSQQBBJAFPWMGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=N1)I |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Alkylation

The synthesis typically begins with commercially available or synthetically prepared 4-iodo-1H-pyrazole. The pyrazole nitrogen (N-1) is alkylated using a suitable ethylating agent that contains a protected amine, such as 2-bromoethyl tert-butyl carbamate or related electrophiles.

- Reaction conditions: The alkylation is performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Temperature: Usually room temperature to mild heating (25–60 °C).

- Yield: Typically high, often above 80%, with minimal side reactions.

Purification and Characterization

The crude product is purified by column chromatography or recrystallization. Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).

- Mass spectrometry (MS).

- Infrared (IR) spectroscopy.

- Elemental analysis.

Representative Preparation Scheme

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-iodo-1H-pyrazole + 2-bromoethyl tert-butyl carbamate, K2CO3, DMF, 40 °C, 12 h | N-alkylation of pyrazole nitrogen | 85–90 |

| 2 | If needed: Ethylamine intermediate + Boc2O, DMAP, DCM, 0–25 °C, 4 h | Carbamate protection | 90–95 |

| 3 | Purification by silica gel chromatography | Isolation of pure product | — |

Alternative Synthetic Approaches

Literature reports also describe alternative routes, such as:

- Copper-catalyzed cross-coupling: Starting from 4-bromo-1H-pyrazole derivatives, iodine substitution can be introduced via copper-catalyzed halogen exchange to yield the 4-iodo derivative before alkylation.

- Direct synthesis of pyrazole ring: Pyrazole rings with iodine substituents can be constructed from hydrazine and 1,3-diketones, followed by iodination and subsequent ethyl carbamate coupling.

These methods may offer advantages in specific contexts, such as access to diverse substitution patterns or improved atom economy.

Research Findings and Optimization

- The alkylation step is sensitive to reaction conditions; polar aprotic solvents and mild bases favor high selectivity.

- Use of tert-butyl carbamate as a protecting group provides stability during subsequent synthetic transformations and can be removed under acidic conditions if needed.

- The iodine substituent on the pyrazole ring enables further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), expanding the compound's utility as a synthetic intermediate.

- Industrial scale synthesis may employ continuous flow reactors to improve reaction control and scalability while maintaining product quality.

Physicochemical Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 337.16 g/mol |

| Melting Point | Not explicitly reported |

| Solubility | Moderate in organic solvents (e.g., DMSO, DMF) |

| Physical State | Solid at room temperature |

Chemical Reactions Analysis

tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include bases, acids, and solvents like dichloromethane. .

Scientific Research Applications

tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound can be used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The iodine atom and tert-butyl carbamate group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pyrazole Derivatives

The pyrazole ring’s substitution pattern significantly influences physical properties and reactivity. Key comparisons include:

Table 1: Comparison of Pyrazole-Based tert-Butyl Carbamates

*Calculated based on molecular formula C10H15IN3O2.

Key Observations :

- Iodo Substituent: The target compound’s iodine atom provides a heavy halogen for radiolabeling or Suzuki-Miyaura cross-coupling, distinguishing it from non-halogenated analogs .

- Hydroxy vs. Methyl/Phenyl : Hydroxy-substituted derivatives (e.g., 10a) exhibit higher melting points (~188–191°C), likely due to hydrogen bonding, whereas N-alkylation (e.g., 10b) reduces melting points and improves synthetic yields .

Key Observations :

- Solvent Systems : Polar aprotic solvents (e.g., dioxane) and bases (K2CO3) are common for Boc protection, while ethyl acetate/hexane mixtures facilitate crystallization of hydroxy-substituted derivatives .

Biological Activity

tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate is a synthetic compound with a unique structure that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H16IN3O2

- Molecular Weight : 337.16 g/mol

- CAS Number : 1801330-11-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various cellular processes. The presence of the iodo group in the pyrazole ring enhances its reactivity and potential for binding to biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of carbamates have been shown to possess antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Studies have shown that similar pyrazole derivatives can inhibit key enzymes involved in metabolic processes, which may lead to therapeutic applications in treating diseases where such enzymes are overactive .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate a favorable toxicity profile, with low cytotoxic effects on mammalian cell lines at therapeutic concentrations. This suggests potential for further development as a pharmaceutical agent .

Case Studies and Research Findings

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300–400 MHz) identifies proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, pyrazole protons at δ 7.5–8.5 ppm). ¹³C NMR confirms carbamate carbonyl (δ ~155 ppm) and iodinated pyrazole carbons .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ observed at m/z 380.04) .

- Infrared Spectroscopy (IR) : Detects carbamate C=O stretch (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

How can researchers optimize reaction conditions to improve yield in the final coupling step?

Advanced Research Question

- Solvent Choice : Polar aprotic solvents (e.g., DMAc, THF) enhance reactivity in palladium-catalyzed couplings. reports a 75% yield using DMAc .

- Catalyst Systems : Pd(PPh₃)₂Cl₂/CuI synergistically promotes Sonogashira or Suzuki-Miyaura couplings. For example, achieved 82% yield using Pd catalysts with DIEA as a base .

- Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., deiodination) while ensuring complete conversion .

What strategies are used to resolve contradictory data in target binding affinity studies?

Advanced Research Question

Contradictions often arise from assay variability or structural analogs. Methodological approaches include:

- Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to corroborate fluorescence-based results .

- Structural Modifications : Compare iodo-substituted analogs (e.g., fluoro or chloro derivatives) to isolate electronic effects. For instance, iodination increases steric bulk, potentially reducing affinity for shallow binding pockets .

- Molecular Dynamics Simulations : Predict binding poses and identify key residues influencing affinity discrepancies .

What are the known biological targets or pathways associated with this compound?

Basic Research Question

- Kinase Inhibition : The pyrazole core may interact with ATP-binding pockets in kinases (e.g., JAK2 or EGFR), as seen in structurally similar carbamates .

- G-Protein-Coupled Receptors (GPCRs) : Fluorinated analogs () show modulation of adenosine A₂A receptors, suggesting potential for CNS applications .

- Antimicrobial Activity : Iodinated heterocycles exhibit activity against Gram-positive bacteria, though specific targets require validation .

How does the introduction of the iodo substituent on the pyrazole ring influence the compound's reactivity and pharmacological profile compared to halogenated analogs?

Advanced Research Question

- Reactivity : Iodine’s polarizability facilitates electrophilic aromatic substitution but may reduce stability under light/heat vs. chloro/fluoro analogs .

- Pharmacological Impact :

- Lipophilicity : Iodine increases logP by ~0.5 units vs. fluorine, enhancing membrane permeability but risking off-target binding .

- Target Selectivity : Bulkier iodine may hinder fit in compact binding sites (e.g., kinase catalytic clefts), reducing potency but improving selectivity for larger pockets .

What computational methods are recommended to predict the three-dimensional conformation and intermolecular interactions of this carbamate derivative?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking (AutoDock Vina, Glide) : Screens against Protein Data Bank (PDB) targets (e.g., 7JVR for kinase interactions) to prioritize in vitro assays .

- Molecular Dynamics (GROMACS) : Simulates solvation effects and binding stability over 100-ns trajectories to identify critical interaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.